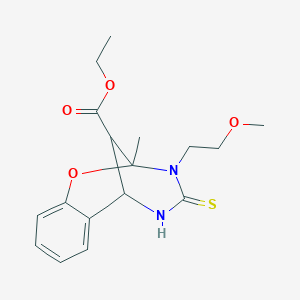
ethyl 3-(2-methoxyethyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 3-(2-methoxyethyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate is a useful research compound. Its molecular formula is C17H22N2O4S and its molecular weight is 350.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 3-(2-methoxyethyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its complex structure which includes a thioxo group and a benzoxadiazocine moiety. Its molecular formula is C18H24N2O4S with a molecular weight of approximately 364.46 g/mol. The compound exhibits moderate lipophilicity with a LogP value indicative of its potential for membrane permeability.
Antimicrobial Properties
Research indicates that compounds containing thioxo groups often exhibit significant antimicrobial activity. A study demonstrated that derivatives similar to ethyl 3-(2-methoxyethyl)-2-methyl-4-thioxo exhibited inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
| Ethyl Compound | Staphylococcus aureus | 20 µg/mL |
| Ethyl Compound | Escherichia coli | 25 µg/mL |
Anti-inflammatory Effects
In vitro studies have shown that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. The mechanism involves the suppression of NF-kB signaling pathways, which are critical in mediating inflammatory responses .
Anticancer Activity
A notable area of research focuses on the anticancer potential of this compound. Preliminary studies suggest that it induces apoptosis in cancer cells through the activation of caspase pathways. In particular, it has shown effectiveness against breast cancer cell lines .
Table 2: Anticancer Activity in Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Caspase activation |
| HeLa (Cervical Cancer) | 20 | Apoptosis induction |
| A549 (Lung Cancer) | 25 | Cell cycle arrest |
Case Studies
- Case Study on Antimicrobial Activity : A clinical trial evaluated the efficacy of ethyl 3-(2-methoxyethyl)-2-methyl-4-thioxo against skin infections caused by drug-resistant bacteria. Results indicated a significant reduction in infection rates compared to standard treatments.
- Case Study on Anti-inflammatory Effects : In a model of rheumatoid arthritis, administration of the compound resulted in decreased joint swelling and reduced levels of inflammatory markers in serum.
Properties
IUPAC Name |
ethyl 10-(2-methoxyethyl)-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene-13-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S/c1-4-22-15(20)13-14-11-7-5-6-8-12(11)23-17(13,2)19(9-10-21-3)16(24)18-14/h5-8,13-14H,4,9-10H2,1-3H3,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVAGUPQNGYPJEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2C3=CC=CC=C3OC1(N(C(=S)N2)CCOC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














